Uphit
CAS No.: 122407-13-0
Cat. No.: VC20881853
Molecular Formula: C20H25Cl2N3OS
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122407-13-0 |
|---|---|
| Molecular Formula | C20H25Cl2N3OS |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | 2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
| Standard InChI | InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
| Standard InChI Key | SPEPFQRDPVNKTR-UHFFFAOYSA-N |
| Isomeric SMILES | CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
| SMILES | CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
| Canonical SMILES | CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Introduction
When researching a chemical compound like "Uphit," it is essential to start with basic definitions and properties if they exist. Typically, this involves understanding its chemical structure, molecular formula, physical properties (such as melting point and boiling point), solubility, and any notable applications or biological activities.
Research Findings Presentation
In presenting research findings for any compound:
Data Tables
Tables are effective for displaying numerical data clearly:
| Property | Value |
|---|---|
| Melting Point | - |
| Boiling Point | - |
| Solubility | - |
Figures
Figures can illustrate trends or processes related to the compound:
-
Graphs showing changes over time (e.g., degradation rates).
-
Schematics illustrating synthesis pathways.
Contextual Analysis
Interpretation of data should explain what each finding means in relation to broader scientific questions or applications.
Uphill Diffusion: A Related Concept
While there isn't information on "Uphit," uphill diffusion is an interesting phenomenon where components move against their concentration gradient due to coupling effects in multicomponent mixtures . This concept could inspire further investigation into transport mechanisms if applicable analogies exist between uphill diffusion phenomena and hypothetical compounds like "Uphit."
Since specific details about "Uphit" are not available from reliable sources at this time, researchers would need more context or clarification regarding what exactly constitutes this term before proceeding with detailed analysis or presentation of findings.
Note: If you meant something else by "Uphit" (e.g., an acronym not defined here), please clarify so that more targeted assistance can be provided based on existing literature sources that meet your criteria for reliability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume